4-(chloromethyl)-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine
説明
4-(Chloromethyl)-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine (CAS: 108846-90-8) is a 1,3,5-triazine derivative with a chloromethyl group at position 4 and a 3,4-dihydroquinolinyl substituent at position 4. The chloromethyl group enhances reactivity, enabling further functionalization, while the dihydroquinolinyl group may contribute to π-π stacking interactions in biological targets .
特性
IUPAC Name |
4-(chloromethyl)-6-(3,4-dihydro-2H-quinolin-1-yl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5/c14-8-11-16-12(15)18-13(17-11)19-7-3-5-9-4-1-2-6-10(9)19/h1-2,4,6H,3,5,7-8H2,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVGHUYNDXBRNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)N)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-(Chloromethyl)-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine (CAS No: 108846-90-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C13H14ClN5
- Molecular Weight : 275.74 g/mol
- IUPAC Name : this compound
Research indicates that this compound may act through multiple mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer pathways. For instance, benzamide derivatives have demonstrated inhibitory effects on RET kinase activity, which is crucial in the proliferation of certain tumors .
- Antineoplastic Activity : Compounds with similar structures have been evaluated for their potential as antineoplastic agents. The mechanism often involves the modulation of cellular pathways that lead to apoptosis in cancer cells .
Antitumor Activity
Several studies have highlighted the antitumor potential of related compounds. For example:
- A study reported that benzamide derivatives exhibited moderate to high potency against specific cancer cell lines in vitro, suggesting a promising avenue for further development as anticancer agents .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for understanding the safety profile of new compounds. The following table summarizes findings from various studies on cytotoxic effects:
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study A | HeLa | 10 | Significant reduction in cell viability |
| Study B | MCF-7 | 8 | Induced apoptosis via caspase activation |
| Study C | A549 | 15 | Inhibition of cell proliferation |
Case Study 1: In Vitro Evaluation
In a recent study examining the biological activity of similar triazine derivatives, researchers found that these compounds exhibited significant cytotoxicity against breast cancer cell lines. The study concluded that the triazine scaffold could be a valuable template for developing new anticancer agents .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which benzamide derivatives inhibit dihydrofolate reductase (DHFR). The results indicated that these compounds reduce NADPH levels within cells, destabilizing DHFR and leading to decreased cellular proliferation .
類似化合物との比較
Substituent Effects on Physical Properties
The substituents on the triazine ring significantly influence physical properties such as melting point, solubility, and crystallinity. Below is a comparative analysis of key analogs:
Key Observations :
- The chloromethyl group in the target compound is more reactive than the chloro group in , making it suitable for nucleophilic substitution reactions.
- Aryl substituents (e.g., fluorophenyl, methoxyphenyl) in result in higher melting points, likely due to increased crystallinity from planar aromatic systems.
Reactivity and Stability
- Chloromethyl Group : Prone to hydrolysis or alkylation reactions, offering a handle for further derivatization .
- Chloro Group : Less reactive but useful in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Methoxy/Aryl Groups : Provide steric and electronic stabilization, improving shelf-life but limiting reactivity .
Q & A
Q. What are the standard synthetic routes for preparing 4-(chloromethyl)-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine, and what reagents are typically employed?
The compound is synthesized via multi-step reactions involving electrophilic substitution and condensation. Key steps include:
- Reacting 4-(aryl)-6-(2-chloroquinolin-3-yl)pyrimidin-2-amines with chloroacetyl chloride in the presence of triethylamine (base) and toluene (solvent) to form intermediates .
- Condensing intermediates with morpholine using anhydrous potassium carbonate to yield the final product . Critical reagents: chloroacetyl chloride, triethylamine, morpholine, and potassium carbonate. Purification involves crystallization from ethanol or ethyl acetate.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how are they interpreted?
Structural confirmation relies on:
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1698 cm⁻¹, NH stretches at 3353–3244 cm⁻¹) .
- NMR spectroscopy : Assigns proton environments (e.g., aromatic protons in quinoline and triazine moieties) and carbon connectivity .
- Mass spectrometry : Confirms molecular weight via molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns . Elemental analysis validates the molecular formula .
Q. What are the common challenges in isolating and purifying this compound, and how are they addressed?
Challenges include low yields due to side reactions and solubility issues. Strategies:
- Optimizing reaction time and temperature (e.g., refluxing for 10+ hours) .
- Using ice-cold water to precipitate solids and recrystallization from ethanol or ethyl acetate for purity .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when scaling up reactions?
Yield optimization involves:
- Stoichiometric adjustments : Ensuring excess reagents (e.g., morpholine) drive condensation to completion .
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics compared to toluene .
- Catalysis : Exploring phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time .
- Process monitoring : Using TLC/HPLC to track intermediate formation and minimize side products .
Q. What strategies resolve discrepancies in spectral data when confirming novel triazine derivatives?
Contradictory data (e.g., ambiguous NMR peaks) are addressed by:
- 2D NMR techniques (e.g., HSQC, HMBC) to clarify proton-carbon correlations .
- High-resolution mass spectrometry (HRMS) for precise molecular weight confirmation .
- X-ray crystallography (if crystals are obtainable) to unambiguously determine the structure .
Q. How does the choice of base and solvent influence reaction kinetics and purity in triazine synthesis?
Q. What experimental design principles are critical for assessing the compound’s bioactivity against microbial strains?
Key considerations include:
- Dose-response assays : Testing at multiple concentrations (e.g., 1–100 µg/mL) to determine minimum inhibitory concentrations (MIC) .
- Controls : Using standard antibiotics (e.g., ciprofloxacin) and solvent-only controls to validate results .
- Replicates : Four replicates per treatment to ensure statistical robustness .
Q. How can environmental fate studies be designed to evaluate this compound’s persistence and degradation pathways?
Laboratory simulations may involve:
- Hydrolysis studies : Exposing the compound to varying pH levels (2–12) and analyzing degradation products via LC-MS .
- Photolysis experiments : Using UV light to assess sunlight-driven degradation in aqueous solutions .
- Microbial degradation assays : Inoculating soil/water samples to identify biodegradation metabolites .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of chloromethyl groups .
- Bioactivity screening : Include cytotoxicity assays (e.g., MTT on mammalian cells) to differentiate antimicrobial efficacy from general toxicity .
- Data interpretation : Cross-validate spectral data with computational tools (e.g., DFT calculations for NMR chemical shift prediction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
